molecular formula C2N2<br>(CN)2 B1215507 Cyanogen CAS No. 460-19-5

Cyanogen

Cat. No.: B1215507
CAS No.: 460-19-5
M. Wt: 52.03 g/mol
InChI Key: JMANVNJQNLATNU-UHFFFAOYSA-N
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Description

Cyanogen (C₂N₂) is a colorless, highly toxic gas with a pungent odor. It consists of two cyanide groups linked by a single bond (N≡C–C≡N) and is notable for its high chemical reactivity and historical significance in theories of life's origin. Early hypotheses by E. Pflüger posited that this compound compounds, formed under incandescent heat, might have been precursors to proteid molecules in primordial life . Industrially, this compound is used in organic synthesis, metallurgy, and as a precursor to cyanide salts. Its chemistry is complex due to dual nitrile groups, enabling diverse reactivity, including polymerization and combustion to produce cyanic acid (HCNO) .

Scientific Research Applications

Chemical Synthesis

Cyanogen in Organic Synthesis

This compound is utilized in organic synthesis as a reagent for producing a variety of compounds. It serves as a precursor for the synthesis of cyanide derivatives and other nitrogen-containing compounds. One notable application is its role in the formation of 2-cyanothiazole derivatives, which have potential pharmaceutical applications .

Table 1: Key Reactions Involving this compound

Reaction TypeReactantsProductsReference
This compound HydrolysisThis compound + WaterHydrogen Cyanide + Other Products
Formation of CyanothiazolesThis compound + Thiazole Derivatives2-Cyanothiazole Compounds
Synthesis of Amino AcidsThis compound + Amine CompoundsAmino Acid Derivatives

Environmental Applications

This compound Chloride in Water Treatment

This compound chloride, a derivative of this compound, is used in water treatment processes. It can form during chlorination and is monitored due to its toxicity. Studies indicate that this compound chloride can be reduced to less harmful substances through various treatment methods, making it relevant in environmental chemistry .

Table 2: Environmental Impact of this compound Compounds

CompoundSourceEnvironmental ImpactReference
This compound ChlorideWater ChlorinationToxicity to aquatic life
Hydrogen CyanideIndustrial ProcessesAir and Water Pollution
Cyanide CompoundsMining and MetallurgySoil Contamination

Toxicology and Safety Monitoring

Health Risks Associated with this compound

This compound is known for its high toxicity levels, leading to severe health risks upon exposure. The permissible exposure limit is set at 10 ppm, with symptoms including headaches, dizziness, and respiratory issues . This necessitates the development of sensors for monitoring this compound levels in industrial environments.

Case Study: Monitoring this compound Exposure

A study conducted in an industrial setting demonstrated the implementation of this compound sensors that effectively monitored air quality. These sensors provided real-time data on this compound levels, ensuring compliance with safety regulations .

Military Applications

Use as a Propellant and Fumigant

This compound has been explored for its potential as a propellant in missile technology due to its high-energy yield. Additionally, it has applications as a fumigant in pest control . The military's interest in this compound stems from its effectiveness as a chemical agent.

Q & A

Basic Research Questions

Q. How can the molecular structure of cyanogen be experimentally determined using elemental analysis and gas law data?

  • Methodology :

  • Perform elemental analysis to determine mass percentages of carbon (C) and nitrogen (N) (e.g., 46.2% C and 53.8% N by mass, as in ).
  • Use the ideal gas law (PV=nRTPV = nRT) to calculate molar mass from gas density measurements (e.g., 1.05 g occupying a specific volume at 25°C and 751 torr).
  • Combine empirical formulas (e.g., CN\text{CN}) with molar mass to derive the molecular formula (C2N2\text{C}_2\text{N}_2) .
    • Key Tools : Mass spectrometry, gas chromatography, and spectroscopic validation (IR/Raman for bond vibrations).

Q. What are standard protocols for detecting total this compound content in biological or environmental samples?

  • Methodology :

  • Use picrate paper elution coupled with spectrophotometry (e.g., measure absorbance at 510 nm using a Bausch & Lomb spectrophotometer).
  • Calibrate with known this compound concentrations and apply a conversion factor (e.g., ppm=Absorbance×396\text{ppm} = \text{Absorbance} \times 396) .
    • Validation : Replicate measurements and statistical analysis (e.g., Duncan’s Multiple Range Test for significance at p<0.05p < 0.05) .

Q. How can researchers safely synthesize this compound in laboratory settings?

  • Methodology :

  • Thermolysis of silver cyanide (AgCN\text{AgCN}) to produce (CN)2\text{(CN)}_2, avoiding mercury-based methods due to explosion risks from impurities like fulminates .
  • Monitor reaction conditions (temperature, purity of precursors) and use fume hoods with real-time gas detection systems .

Advanced Research Questions

Q. How can contradictions in this compound synthesis methods (e.g., thermolysis vs. copper sulfate reactions) be resolved through experimental design?

  • Methodology :

  • Conduct comparative studies to assess yield, purity, and safety of different methods (e.g., silver cyanide vs. copper sulfate/potassium cyanide reactions).
  • Analyze byproducts via GC-MS and quantify impurities (e.g., fulminates) using X-ray diffraction .
    • Data Interpretation : Prioritize methods with lower hazard profiles and higher reproducibility, even if less efficient .

Q. What computational models predict this compound’s reactivity in atmospheric or catalytic processes?

  • Methodology :

  • Apply density functional theory (DFT) to simulate bond dissociation energies (e.g., C≡N\text{C≡N} bonds) and reaction pathways.
  • Validate models against experimental data (e.g., bond lengths from Table 37 in ) .
    • Challenges : Account for solvent effects and temperature-dependent behavior in simulations.

Q. How do degradation pathways of this compound in aquatic systems vary under different pH and redox conditions?

  • Methodology :

  • Design controlled experiments with varying pH (acidic/alkaline) and redox agents (e.g., Fe2+\text{Fe}^{2+}).
  • Monitor degradation products (e.g., CN\text{CN}^-, OCN\text{OCN}^-) using ion chromatography and LC-MS .
    • Statistical Framework : Use multivariate analysis to isolate dominant factors influencing degradation rates.

Q. What systematic approaches reconcile discrepancies in this compound toxicity data across in vitro and in vivo studies?

  • Methodology :

  • Conduct meta-analyses of existing toxicity datasets, focusing on dose-response relationships and model organisms.
  • Apply Bradford Hill criteria to assess causality in conflicting results (e.g., acute vs. chronic exposure) .
    • Ethical Considerations : Adhere to biomedical research guidelines for human/animal studies (e.g., ).

Q. Methodological Frameworks

Q. How to design experiments analyzing this compound’s role in prebiotic chemistry or astrobiology?

  • Steps :

Define hypotheses (e.g., this compound as a precursor to nucleobases).

Simulate extreme environments (e.g., high UV, low temperature) in reaction chambers.

Characterize products via NMR and mass spectrometry .

  • Literature Review : Use systematic search strategies (e.g., PECO/PCC frameworks in ) to identify knowledge gaps.

Q. What statistical methods are optimal for analyzing this compound’s thermodynamic properties across heterogeneous datasets?

  • Approach :

  • Apply Bayesian meta-analysis to integrate data from disparate sources (e.g., bond energies, vapor pressure).
  • Address outliers using robust regression techniques .

Comparison with Similar Compounds

Hydrogen Cyanide (HCN)

Structural and Functional Differences :

  • Formula : HCN (simpler linear structure: H–C≡N).
  • Toxicity: Both HCN and C₂N₂ inhibit cytochrome oxidase, but HCN acts faster due to direct release of CN⁻ ions. Cyanogen requires metabolic conversion to CN⁻, delaying toxicity onset .
  • Applications: HCN is used in acrylic plastics and fumigants, while this compound is employed in niche syntheses (e.g., nitriles).

Toxicity Data :

Compound LD₅₀ (Rat, Inhalation) Mechanism of Action
This compound (C₂N₂) 350 ppm (1 hr) Metabolized to CN⁻; inhibits cellular respiration
HCN 100 ppm (10–60 min) Direct CN⁻ release; rapid mitochondrial inhibition

This compound Chloride (CNCl)

Key Contrasts :

  • Reactivity: CNCl is a chemical warfare agent with dual toxicity (CN⁻ release and chlorine-induced tissue damage). Unlike C₂N₂, it hydrolyzes in water to form HCl and HCNO .
  • Metabolism: CNCl converts to CN⁻ in vivo via blood proteins and sulfhydryl compounds, mimicking this compound’s effects but with added oxidative stress .

Environmental Screening: CNCl is prioritized in environmental monitoring due to its stability and dual toxicity, whereas this compound is less persistent .

This compound Iodide (ICN)

Structural Complexity :
ICN exhibits diverse polyiodide chemistry (e.g., [I₃CN]⁻), unlike Cl/Br analogs. This enables unique applications in pseudohalogen chemistry, such as forming alkali metal salts with structural versatility .

Calcium Cyanamide (CaCN₂)

Industrial Utility :

  • Synthesis: Produced via nitrogen fixation (N₂ + CaC₂ → CaCN₂ + C), contrasting with this compound’s synthesis from ammonia oxidation.
  • Applications: Primarily a fertilizer (“lime nitrogen”), unlike this compound’s role in chemical manufacturing .

Cyanogenic Glycosides (Linamarin and Lotaustralin)

Data Tables

Table 1: Comparative Properties of this compound and Pseudohalogens

Property This compound (C₂N₂) CNCl ICN
Molecular Weight 52.04 g/mol 61.47 g/mol 153.94 g/mol
Boiling Point -21°C 13°C 146°C
Toxicity Mechanism CN⁻ release CN⁻ + Cl⁻ CN⁻ + I⁻
Key Application Organic synthesis Warfare Iodination

Table 2: Enzymatic Targets and Therapeutic Approaches

Compound Target Enzyme Treatment Efficacy
This compound Cytochrome oxidase Hydroxocobalamin, nitrites Moderate (slow CN⁻ release)
H₂S Cytochrome oxidase Nitrites, hyperbaric O₂ High (direct Fe³⁺ competition)
CNCl Cytochrome oxidase Same as this compound + Cl⁻ scavengers Variable (dual toxicity)

Properties

CAS No.

460-19-5

Molecular Formula

C2N2
(CN)2

Molecular Weight

52.03 g/mol

IUPAC Name

oxalonitrile

InChI

InChI=1S/C2N2/c3-1-2-4

InChI Key

JMANVNJQNLATNU-UHFFFAOYSA-N

SMILES

C(#N)C#N

Canonical SMILES

C(#N)C#N

boiling_point

-6.1 °F at 760 mm Hg (USCG, 1999)
-21.1 °C
-21.2 °C
-6°F

Color/Form

Colorless gas;  burns with purple tinged flame

density

0.954 at -5.8 °F (USCG, 1999)
0.9537 g/cu m at -21 °C
Relative density (water = 1): 0.95 (-21 °C)
0.95 (Liquid at -6°F)
1.82(relative gas density)

flash_point

Flammable gas
NA (Gas)

melting_point

-18.2 °F (USCG, 1999)
-27.9 °C
-27.83 °C
-18°F

Key on ui other cas no.

460-19-5

physical_description

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant.
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a pungent, almond-like odor.
Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.]

Pictograms

Flammable; Acute Toxic; Environmental Hazard

solubility

1 % (NIOSH, 2016)
Soluble in ethanol, ethyl ether
Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen;  diethyl ether, 5.0 times;  and ethanol, 23.0 times
450 CC IN 100 ML WATER @ 20 °C
2300 cc in 100 ml ethyl alcohol @ 20 °C
500 cc in 100 ml ethyl ether @ 20 °C
100 g of water dissolves 1 g of cyanogen at 18 °C
In water, 1.51X10+5 mg/L at 25 °C (est)
Solubility in water, ml/100ml at 20 °C: 450
1%

Synonyms

carbon nitride
cyanogen
ethanedinitrile

vapor_density

1.8 (AIR= 1)
Relative vapor density (air = 1): 1.8
1.82

vapor_pressure

5.1 atm at 70 °F (NIOSH, 2016)
4.30e+03 mmHg
4.30X10+3 mm Hg at 25 °C /extrapolated/
5.1 atm at 70°F
(70°F): 5.1 atm

Origin of Product

United States

Retrosynthesis Analysis

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